molecular formula C11H6Cl3NO2 B595542 Methyl 4,6,7-trichloroquinoline-2-carboxylate CAS No. 198696-84-3

Methyl 4,6,7-trichloroquinoline-2-carboxylate

Cat. No.: B595542
CAS No.: 198696-84-3
M. Wt: 290.524
InChI Key: IUORCKWAHAFGEX-UHFFFAOYSA-N
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Description

Methyl 4,6,7-trichloroquinoline-2-carboxylate is a chemical compound belonging to the quinoline family It is characterized by the presence of three chlorine atoms at positions 4, 6, and 7 on the quinoline ring, and a methyl ester group at position 2

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4,6,7-trichloroquinoline-2-carboxylate typically involves the chlorination of quinoline derivatives. One common method includes the reaction of 2-methylquinoline with chlorine gas in the presence of a catalyst to introduce chlorine atoms at the desired positions. The resulting trichloroquinoline is then esterified with methanol in the presence of an acid catalyst to form the methyl ester .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

Methyl 4,6,7-trichloroquinoline-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields quinoline N-oxides, while reduction can produce various dechlorinated quinoline derivatives .

Scientific Research Applications

Methyl 4,6,7-trichloroquinoline-2-carboxylate has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex quinoline derivatives.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 4,6,7-trichloroquinoline-2-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, altering their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but it is believed to interfere with cellular processes such as DNA replication and protein synthesis .

Comparison with Similar Compounds

Similar Compounds

  • 2-Methyl-4,5,7-trichloroquinoline
  • 2-Methyl-4,7,8-trichloroquinoline
  • 4,6,7-Trichloroquinoline
  • 4,7,8-Trichloroquinoline

Uniqueness

Methyl 4,6,7-trichloroquinoline-2-carboxylate is unique due to the specific positioning of chlorine atoms and the presence of a methyl ester group. This unique structure imparts distinct chemical properties and reactivity compared to other trichloroquinoline derivatives .

Properties

IUPAC Name

methyl 4,6,7-trichloroquinoline-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H6Cl3NO2/c1-17-11(16)10-3-6(12)5-2-7(13)8(14)4-9(5)15-10/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUORCKWAHAFGEX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=NC2=CC(=C(C=C2C(=C1)Cl)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H6Cl3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60652908
Record name Methyl 4,6,7-trichloroquinoline-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60652908
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

290.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

198696-84-3
Record name Methyl 4,6,7-trichloroquinoline-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60652908
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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